Cas no 20231-89-4 (Triacetylgitoxin)

Triacetylgitoxin structure
Triacetylgitoxin structure
Product Name:Triacetylgitoxin
CAS-nummer:20231-89-4
MF:C47H70O17
MW:907.048516750336
CID:1392583
Update Time:2023-03-31

Triacetylgitoxin Chemische en fysische eigenschappen

Naam en identificatie

    • (3beta,5beta,14xi,16beta)-16-(acetyloxy)-3-{[2,6-dideoxy-alpha-D-ribo-hexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxy-alpha-D-ribo-hexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxy-alpha-D-ribo-hexopyranosyl]oxy}-14-hydroxycard-20(22)-enolide
    • LogP
    • (3beta,5beta,14xi,16beta)-16-(acetyloxy)-3-{[2,6-dideoxy-alpha-D-ribo-hexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxy-alpha-D-ribo-hexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxy-alpha-D-ribo-hexopyranosyl]ox
    • Card-20(22)-enolide, 3-((o-2,6-dideoxy-beta-D-ribo-hexopyranosyl-(1-4)-o-3-o-acetyl-2,6-dideoxy-beta-D-ribo-hexopyranosyl-(1-4)-3-acetyl-2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy)-16-(acetyloxy)-14-hydroxy-, (3-beta,5-beta,16-beta)-
    • Gitoxin, 3',3'',16-triacetate
    • Triacetylgitoxin
    • Inchi: 1S/C47H70O17/c1-22-42(53)33(51)17-38(56-22)63-43-24(3)58-40(19-35(43)60-26(5)49)64-44-23(2)57-39(18-34(44)59-25(4)48)62-30-11-13-45(7)29(16-30)9-10-32-31(45)12-14-46(8)41(28-15-37(52)55-21-28)36(61-27(6)50)20-47(32,46)54/h15,22-24,29-36,38-44,51,53-54H,9-14,16-21H2,1-8H3/t22-,23-,24-,29-,30+,31+,32-,33+,34+,35+,36+,38-,39-,40-,41+,42-,43-,44-,45+,46-,47?/m1/s1
    • InChI-sleutel: PCQDMIPSRSEJBQ-FAIGCKMNSA-N
    • LACHT: O([H])C12C([H])([H])[C@@]([H])([C@]([H])(C3=C([H])C(=O)OC3([H])[H])[C@@]1(C([H])([H])[H])C([H])([H])C([H])([H])[C@]1([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]21[H])O[C@]1([H])C([H])([H])[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O1)O[C@]1([H])C([H])([H])[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O1)O[C@]1([H])C([H])([H])[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O1)O[H])O[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O

Berekende eigenschappen

  • Exacte massa: 906.461
  • Monoisotopische massa: 906.461
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 17
  • Zware atoomtelling: 64
  • Aantal draaibare bindingen: 13
  • Complexiteit: 1790
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 20
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3

Experimentele eigenschappen

  • Dichtheid: 1.32
  • Kookpunt: 913.5°C at 760 mmHg
  • Vlampunt: 259.3°C
  • Brekindex: 1.571
Aanbevolen leveranciers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk